2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
Description
This compound is a nitrogen-rich tricyclic system featuring a fused heterocyclic core with four nitrogen atoms (tetraza) and a ketone group. Its structure includes a bicyclo[9.4.0] framework with additional bridging atoms, resulting in a rigid, puckered conformation. Key substituents—ethyl at position 2 and methyl groups at positions 5, 6, and 9—modulate steric and electronic properties. Crystallographic studies of related compounds (e.g., brominated analogs) suggest that such systems adopt non-planar conformations due to ring puckering, influenced by substituent placement and hydrogen-bonding networks .
Properties
CAS No. |
133627-27-7 |
|---|---|
Molecular Formula |
C16H18N4O |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one |
InChI |
InChI=1S/C16H18N4O/c1-5-20-14-12(7-6-8-17-14)16(21)19(4)13-9-10(2)11(3)18-15(13)20/h6-9H,5H2,1-4H3 |
InChI Key |
BEDHGLWDRNTRSG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC=N2)C(=O)N(C3=C1N=C(C(=C3)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one typically involves multiple steps, including the formation of the core tricyclic structure and subsequent functionalization. Common synthetic routes may involve cyclization reactions, followed by the introduction of ethyl and methyl groups through alkylation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can handle the complex multi-step synthesis required for this compound. The use of automated systems and advanced purification techniques ensures the consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and related tricyclic systems:
Key Observations:
Heteroatom Influence: The target compound’s tetraza core (4N) distinguishes it from sulfur-containing analogs (e.g., ’s 3,7-dithia-5-aza system), which may exhibit reduced hydrogen-bonding capacity but increased rigidity due to S–S interactions .
Substituent Effects :
- Methoxy groups () enhance solubility in polar solvents, whereas isopropylphenyl () and ethyl/methyl substituents favor lipophilicity .
- The target compound’s 2-ethyl group may increase steric bulk compared to smaller substituents (e.g., methyl in ), affecting molecular packing in crystalline states .
Conformational Analysis :
- Ring puckering (Cremer-Pople parameters) likely varies across these compounds. For example, sulfur-containing systems () may adopt distinct puckering modes due to S–S bond constraints, whereas nitrogen-rich cores (target compound) prioritize planar amide resonance .
Hydrogen-Bonding Networks: The ketone in the target compound and ’s derivative enables hydrogen bonding, critical for crystal engineering (e.g., Etter’s graph-set analysis). In contrast, non-ketone systems () rely on weaker van der Waals interactions .
Biological Activity
Chemical Structure and Properties
The compound's intricate structure includes multiple methyl groups and a tetrazatricyclo framework. Its molecular formula is , and it exhibits notable physicochemical properties that influence its biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, a study on related tetrazole derivatives demonstrated their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Preliminary studies suggest potential anticancer properties of tetrazatricyclo compounds. A notable case study involved the evaluation of derivatives in inhibiting cancer cell proliferation in vitro. The results indicated that these compounds could induce apoptosis in cancer cells by activating specific pathways related to cell death .
Neuroprotective Effects
Neuroprotective properties have also been attributed to similar heterocyclic compounds. For example, a related study reported that certain tetrazole derivatives could protect neuronal cells from oxidative stress-induced damage . This suggests that 2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one may possess similar neuroprotective effects.
Data Table: Biological Activities of Related Compounds
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various synthesized tetrazole derivatives, researchers found that certain modifications to the molecular structure enhanced antimicrobial activity against gram-positive bacteria. The compound's ability to disrupt bacterial cell membranes was a key mechanism identified in this research.
Case Study 2: Apoptosis Induction in Cancer Cells
Another study focused on the anticancer potential of structurally similar compounds. Researchers treated human cancer cell lines with varying concentrations of the compound and observed significant reductions in cell viability. Flow cytometry analysis confirmed increased rates of apoptosis, indicating the compound's potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
